N-(2-Chlorobenzyloxycarbonyloxy)succinimide

CAS No.: 65853-65-8

Cat. No.: VC3692324

Molecular Formula: C12H10ClNO5

Molecular Weight: 283.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65853-65-8 |

|---|---|

| Molecular Formula | C12H10ClNO5 |

| Molecular Weight | 283.66 g/mol |

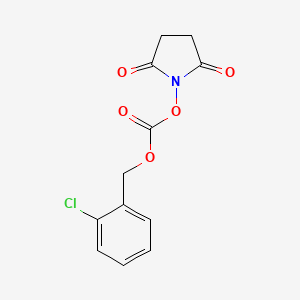

| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate |

| Standard InChI | InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 |

| Standard InChI Key | LVZHXYXNMHCBKC-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl |

Introduction

Basic Information and Properties

Chemical Identity

N-(2-Chlorobenzyloxycarbonyloxy)succinimide is identified through several key identifiers that establish its unique chemical identity. The compound is registered with CAS number 65853-65-8 and has an EC (European Community) Number of 103-350-3 . Its molecular formula is C12H10ClNO5, with a precise molecular weight of 283.66 g/mol . The compound is also known by several synonyms including:

-

2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate

-

2-Chlorobenzyl succinimidyl carbonate

A comprehensive representation of the compound's structure can be found through its InChI notation: InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 .

Structural Information

The structural representation of N-(2-Chlorobenzyloxycarbonyloxy)succinimide can be described through various notations. Its SMILES notation is C(ON1C(=O)CCC1=O)(=O)OCC1=CC=CC=C1Cl, which provides a linear text representation of the molecular structure . Additionally, the InChIKey LVZHXYXNMHCBKC-UHFFFAOYSA-N serves as a condensed digital representation of the compound .

The compound features a 2-chlorobenzyl group connected to a succinimide moiety through a carbonate linkage. This structural arrangement contributes to its specific reactivity patterns and applications in peptide synthesis.

Spectroscopic Data

Mass Spectrometry

| m/z | Relative Intensity (%) |

|---|---|

| 18.0 | 2.2 |

| 28.0 | 4.7 |

| 56.0 | 3.2 |

| 77.0 | 4.5 |

| 89.0 | 7.1 |

| 99.0 | 5.9 |

| 125.0 | 100.0 |

| 127.0 | 32.6 |

| 283.0 | 1.1 |

The fragment at m/z 125.0 shows the highest relative intensity (100%), likely corresponding to a key structural fragment of the molecule . The presence of peaks at m/z 127.0 with 32.6% relative intensity is consistent with the chlorine isotope pattern, further confirming the structure of the compound .

Chemical Properties and Reactivity

Reactivity

The reactivity of N-(2-Chlorobenzyloxycarbonyloxy)succinimide is central to its applications in peptide synthesis. The compound is sufficiently reactive to effectively cap unreacted amino groups during peptide synthesis without significantly extending cycle times .

The carbonate linkage in the compound serves as a reactive center, allowing it to form covalent bonds with amine groups. This reactivity is carefully balanced - it is reactive enough for its intended purpose but stable enough to be handled under laboratory conditions and to resist degradation during the typical conditions of peptide synthesis .

Applications

Use in Peptide Synthesis

N-(2-Chlorobenzyloxycarbonyloxy)succinimide has demonstrated significant utility in solid-phase peptide synthesis (SPPS), particularly as a terminating agent or capping reagent . The solid-phase synthesis of peptides faces challenges related to the separation of the target sequence from chromatographically similar deletion and truncated impurities .

Researchers have developed a one-step purification procedure for Boc- and Fmoc-synthesized peptides, involving the incorporation of a base-labile probe with enhanced chromatographic properties at the N-terminal residue of the peptidyl-resin . For this approach to be effective, an efficient capping procedure is required at each step of chain assembly to terminate unreacted amino groups .

N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu) has been identified as a highly effective capping agent for automated SPPS due to several advantageous properties:

-

It is a solid that can be dissolved when required, limiting possible degradation

-

It remains stable when exposed to reagents commonly used in Boc/Fmoc chemistries

-

It exhibits sufficient reactivity without significantly extending cycle times

Research has demonstrated the effectiveness of a 5-minute capping cycle using N-(2-Chlorobenzyloxycarbonyloxy)succinimide in the synthesis of several peptides ranging from 12 to 101 residues in length, employing both Fmoc and Boc chemical strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume